(2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a carbamoylphenyl group, which can enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carbamoylphenyl group through a series of substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can be used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its unique structure and reactivity could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability, flexibility, or conductivity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar chemical properties but different applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with similar structural features but distinct uses.
Cetylpyridinium chloride and domiphen bromide: These compounds have structural similarities and are used in different contexts, such as enhancing the activity of other drugs.
Uniqueness
What sets (2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide apart is its unique combination of a chromene core and a carbamoylphenyl group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various scientific and industrial applications.
Biological Activity
(2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C23H18N4O3, with a molecular weight of 398.4 g/mol. The compound features a chromene core substituted with a methoxy group and a carbamoylphenyl moiety, which enhances its reactivity and potential for interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H18N4O3 |
Molecular Weight | 398.4 g/mol |
Structure | Chromene derivative |
Biological Activities
Research has demonstrated that chromene derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, derivatives have displayed cytotoxic effects against MOLT-4, HL-60, and MCF-7 cancer cells, with IC50 values indicating significant potency against these lines .
- Antimicrobial Properties : Chromenes have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Antioxidant Effects : The presence of phenolic structures in chromenes contributes to their antioxidant capabilities, which can protect cells from oxidative stress .
- Anticholinesterase Activity : Some studies suggest that chromene derivatives may inhibit acetylcholinesterase, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .
- Interaction with Enzymes : It potentially inhibits key enzymes involved in cancer cell survival and proliferation, such as topoisomerases and kinases .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features:
- Substituents on the Chromene Core : Variations in substituents significantly influence biological activity. For example, the methoxy and carbamoyl groups enhance solubility and bioavailability.
- Functional Groups : The presence of imino and carboxamide functionalities allows for diverse interactions with biological targets, increasing the compound's therapeutic potential.
Case Studies
Several studies have highlighted the biological activity of related chromene compounds:
- Cytotoxicity Studies : A study evaluated various chromen derivatives against cancer cell lines using MTT assays. Results indicated that modifications to the phenyl ring could enhance cytotoxic effects significantly .
- Neuroprotective Effects : Research on chromenes has suggested potential neuroprotective effects through the inhibition of oxidative stress pathways and inflammation.
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-13-6-7-15-11(8-13)9-14(17(20)23)18(25-15)21-12-4-2-10(3-5-12)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDFWYOMXOASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)N)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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